molecular formula C20H19BrN6O B303764 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303764
M. Wt: 439.3 g/mol
InChI Key: POEZGUUJJZQJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor exerts its therapeutic effects by inhibiting the activity of the bromodomain and extraterminal (BET) family of proteins, specifically 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases. By inhibiting 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor disrupts the interaction between BET proteins and chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.
Biochemical and physiological effects
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, it reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral-infected cells, it inhibits viral replication, leading to the suppression of viral infection.

Advantages and Limitations for Lab Experiments

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. In addition, the development of novel formulations and delivery methods may improve the bioavailability and efficacy of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. Finally, the identification of biomarkers that can predict the response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor may enable personalized treatment strategies for patients.

Synthesis Methods

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves the condensation of 4-bromoaniline with 1,3-cyclohexanedione, followed by the reaction with 5-amino-1,2,4-triazole and sodium cyanide. The resulting compound is then subjected to a series of reactions, including hydrogenation, cyclization, and dehydration, to produce the final product. This synthesis method has been optimized to yield high purity and high yield of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been investigated for its potential role in the treatment of viral infections such as HIV and influenza.

properties

Product Name

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H19BrN6O

Molecular Weight

439.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H19BrN6O/c1-20(2)7-14-17(15(28)8-20)16(11-3-5-12(21)6-4-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26)

InChI Key

POEZGUUJJZQJAJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.